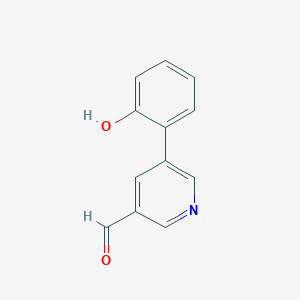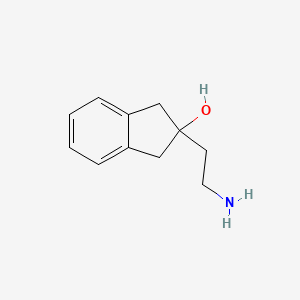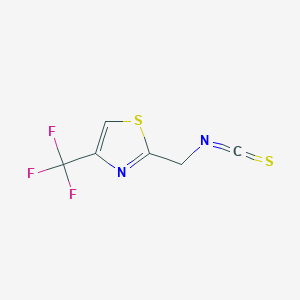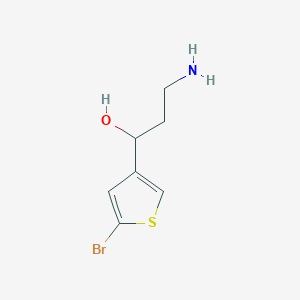
5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde: is an organic compound with the molecular formula C12H9NO2 It is a derivative of pyridine, featuring a hydroxyphenyl group at the 5-position and an aldehyde group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and pyridine-3-carboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carboxaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions in ethanol.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions: 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides or alkyl halides for esterification or etherification
Major Products:
Oxidation: 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid
Reduction: 5-(2-Hydroxyphenyl)pyridine-3-methanol
Substitution: Various esters or ethers depending on the substituents used
科学研究应用
Chemistry:
Organic Synthesis: 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology:
Biological Probes: The compound can be used as a building block for designing fluorescent probes or bioactive molecules for studying biological processes.
Medicine:
Drug Development: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Hydroxy Group: Can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- Pyridine-2-carboxaldehyde (Picolinaldehyde)
- Pyridine-4-carboxaldehyde (Isonicotinaldehyde)
- 2-Hydroxybenzaldehyde (Salicylaldehyde)
Comparison:
- Pyridine-2-carboxaldehyde and Pyridine-4-carboxaldehyde: These compounds are isomers of pyridine-3-carboxaldehyde, differing in the position of the aldehyde group on the pyridine ring. They exhibit similar reactivity but may have different biological activities and applications.
- 2-Hydroxybenzaldehyde: This compound is structurally similar due to the presence of a hydroxy group and an aldehyde group on a benzene ring. it lacks the pyridine ring, which can significantly alter its chemical properties and reactivity.
属性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
5-(2-hydroxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-5-10(7-13-6-9)11-3-1-2-4-12(11)15/h1-8,15H |
InChI 键 |
NVJAVPRGVZETHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)

![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
![Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13160126.png)


![3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine](/img/structure/B13160140.png)

![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)

amine](/img/structure/B13160187.png)

